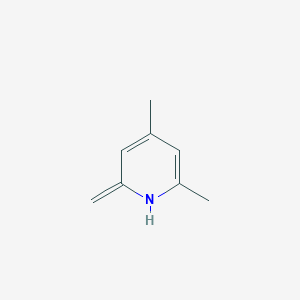
4,6-Dimethyl-2-methylene-1,2-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-methylene-1,2-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMDH is a member of the dihydropyridine family, which is a class of organic compounds that possess a pyridine ring with two hydrogen atoms reduced to a dihydropyridine ring.
Scientific Research Applications
4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, antitumor, and antiviral agent. In materials science, this compound has been studied for its potential as a dye and as a precursor for the synthesis of other organic compounds. In organic synthesis, this compound has been used as a building block for the synthesis of other dihydropyridine derivatives.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4,6-Dimethyl-2-methylene-1,2-dihydropyridine in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine, including further investigation of its mechanism of action, optimization of its use as an anti-inflammatory, antitumor, and antiviral agent, and development of new synthetic routes for the production of this compound and its derivatives. Additionally, the potential use of this compound in other fields, such as materials science and organic synthesis, should be further explored.
Synthesis Methods
4,6-Dimethyl-2-methylene-1,2-dihydropyridine can be synthesized using several methods, including the Hantzsch reaction, the Biginelli reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, ammonia, and a β-ketoester in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, β-ketoester, and urea in the presence of an acid catalyst. The Knorr reaction involves the reaction of an α,β-unsaturated ketone with ammonia or a primary amine in the presence of an acid catalyst.
properties
CAS RN |
144486-77-1 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2,4-dimethyl-6-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,2H2,1,3H3 |
InChI Key |
YHETWLKRPXZVNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)NC(=C1)C |
Canonical SMILES |
CC1=CC(=C)NC(=C1)C |
synonyms |
Pyridine, 1,2-dihydro-4,6-dimethyl-2-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



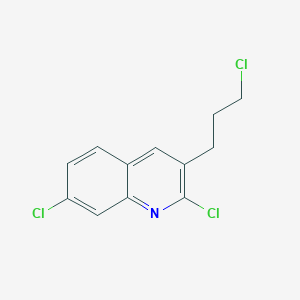
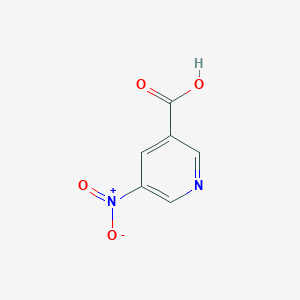
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
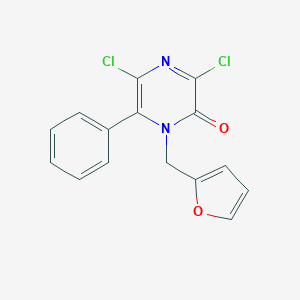
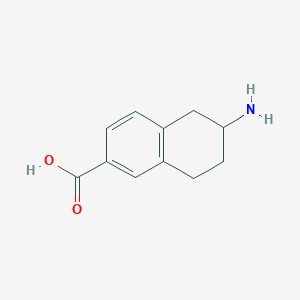
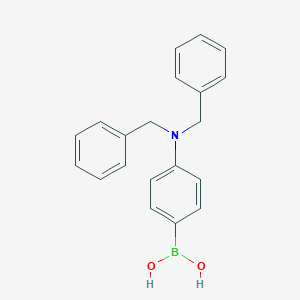
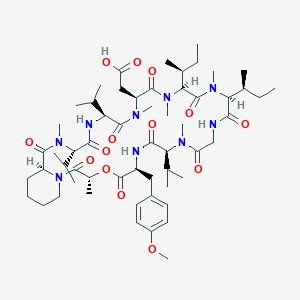

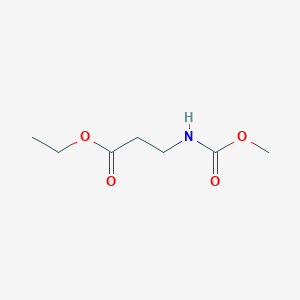


![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

